molecular formula C17H12Cl2N2 B14748083 1H-Indole, 3,3'-methylenebis[5-chloro- CAS No. 5030-93-3

1H-Indole, 3,3'-methylenebis[5-chloro-

Cat. No.: B14748083
CAS No.: 5030-93-3
M. Wt: 315.2 g/mol
InChI Key: ZPDALSGUMJKPKN-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-methylenebis[5-chloro-] is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones

Preparation Methods

The synthesis of 1H-Indole, 3,3’-methylenebis[5-chloro-] typically involves the reaction of indole with p-toluenesulfonic acid in toluene . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole, 3,3’-methylenebis[5-chloro-] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-chloro-] involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways involved depend on the biological activity being studied, such as its anticancer or antiviral effects.

Comparison with Similar Compounds

1H-Indole, 3,3’-methylenebis[5-chloro-] can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 3,3’-methylenebis[5-chloro-] lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility compared to other indole derivatives.

Properties

CAS No.

5030-93-3

Molecular Formula

C17H12Cl2N2

Molecular Weight

315.2 g/mol

IUPAC Name

5-chloro-3-[(5-chloro-1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C17H12Cl2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2

InChI Key

ZPDALSGUMJKPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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